
Lonafarnib
Overview
Description
Lonafarnib is a potent farnesyl transferase inhibitor used primarily to reduce mortality associated with Hutchinson-Gilford progeria syndrome and other progeroid laminopathies . It was originally developed by Merck & Co. and is now marketed by Eiger BioPharmaceuticals under the brand name Zokinvy . This compound has shown significant promise in treating conditions related to premature aging and certain viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lonafarnib is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a dibromo-chloropyridine intermediate, which is then subjected to a series of reactions including nucleophilic substitution, amide formation, and piperidine ring closure . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger batch sizes. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards . Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lonafarnib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions are integral to the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the synthesis of this compound . These intermediates are further processed to yield the final active pharmaceutical ingredient .
Scientific Research Applications
Lonafarnib is an orally administered farnesyltransferase inhibitor that has shown promise in treating Hutchinson-Gilford progeria syndrome (HGPS) and is under investigation for other conditions, including hepatitis D virus (HDV) infections and respiratory syncytial virus (RSV) .
Hutchinson-Gilford Progeria Syndrome (HGPS)
Background HGPS is a rare genetic condition caused by a mutation in the LMNA gene, leading to the accumulation of progerin, an aberrant lamin A protein, within the cell nucleus . This accumulation results in accelerated aging and premature death due to cardiovascular complications .
Clinical Trials and Outcomes
- This compound monotherapy, compared to no treatment, was associated with a significantly lower mortality rate in patients with HGPS . A study following patients for a median of 2.2 years showed a mortality rate of 3.7% in the this compound-treated group versus 33.3% in the untreated group .
- Updated survival data, including a second clinical trial, indicated that children treated with this compound lived an average of 2.5 years longer, representing an almost 20% increase over the average lifespan of 14.5 years .
- A clinical trial studying the effects of this compound showed that 71% of participants had an increase in their rate of weight gain or improved carotid artery echodensity (P<0.0001) .
- This compound was approved by the U.S. Food and Drug Administration (FDA) in November 2020 to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .
Cardiovascular Benefits A study using a mouse model of progeria demonstrated that this compound treatment resulted in 100% survival to the study endpoint, which was the time of 50% survival in untreated mice . Treatment with this compound also led to improvements in arterial structure and function, reducing pulse wave velocity and improving left ventricular diastolic function .
Hepatitis D Virus (HDV) Infections
This compound is currently in phase III clinical trials for the treatment of hepatitis delta virus infections .
Respiratory Syncytial Virus (RSV)
In vivo experiments have indicated that oral administration of this compound exhibits antiviral activity against RSV, with efficacy correlating to drug levels in lung tissue .
Boron Neutron Capture Therapy (BNCT)
Mechanism of Action
Lonafarnib exerts its effects by inhibiting the enzyme farnesyl transferase, which is responsible for the post-translational modification of various proteins, including progerin . By preventing the farnesylation of progerin, this compound reduces its accumulation in the nuclear membrane, thereby alleviating the symptoms of Hutchinson-Gilford progeria syndrome . The molecular targets include the farnesyl transferase enzyme and the progerin protein .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Lonafarnib is unique in its specific application for treating Hutchinson-Gilford progeria syndrome and its demonstrated efficacy in reducing mortality associated with this condition . Unlike other farnesyl transferase inhibitors, this compound has received FDA approval for this rare genetic disorder, highlighting its clinical significance .
Biological Activity
Lonafarnib, a farnesyltransferase inhibitor, has garnered significant attention due to its biological activity in various therapeutic contexts, particularly in the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and hepatitis delta virus (HDV) infection. This article delves into the compound's mechanisms of action, clinical efficacy, and emerging applications based on diverse research findings.
This compound (also known as SCH66336 or Sarasar™) functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins through a process called prenylation. This modification is essential for the proper localization and function of several oncogenic proteins, including H-ras and K-ras. In vitro studies have demonstrated that this compound effectively blocks the farnesylation of these proteins at low nanomolar concentrations (IC50 values of 1.9 nM for H-ras and 5.2 nM for K-ras) without affecting geranylgeranyl protein transferase at concentrations up to 50 µM .
Progeria Treatment
This compound is notably the first drug approved for treating HGPS, a rare genetic disorder characterized by accelerated aging. Clinical trials conducted at Boston Children's Hospital revealed that treatment with this compound significantly reduced mortality rates among affected children. A cohort study indicated a mortality rate of 3.7% in treated patients compared to 33.3% in untreated ones after a median follow-up of 2.2 years . Furthermore, patients receiving this compound exhibited improved weight gain and reduced vascular stiffness, which are critical factors in managing cardiovascular health .
Table 1: Summary of this compound Clinical Trials for Progeria
Study Type | Number of Patients | Key Findings | Mortality Rate |
---|---|---|---|
Phase I | 28 | Improved weight gain and vascular health | 3.7% |
Phase II | 27 | Significant reduction in mortality compared to untreated group | 33.3% |
Hepatitis Delta Virus (HDV)
In addition to its application in progeria, this compound has been investigated for treating HDV infections. Phase II clinical trials have shown that this compound can reduce HDV viral loads significantly when used as monotherapy or in combination with other antiviral agents. For instance, patients treated with this compound combined with ritonavir demonstrated a mean reduction in HDV-RNA levels of 1.15 logs .
Table 2: Efficacy of this compound in HDV Treatment
Treatment Regimen | Mean Viral Load Reduction (HDV-RNA) |
---|---|
This compound Monotherapy | 1.15 logs |
This compound + Ritonavir | 5.57 logs |
This compound + PEG-IFN-alfa | Achieved HDV-RNA PCR-negativity |
Emerging Research and Applications
Recent studies have also explored this compound's potential as an antiviral agent against respiratory syncytial virus (RSV). Research indicates that this compound can inhibit RSV replication in vivo, demonstrating a dose-dependent reduction in viral RNA levels in treated animals . This suggests that this compound may have broader antiviral applications beyond its current uses.
Case Studies
A notable case study involved a cohort of children with progeria who were treated with this compound over several years. The results showed that those on treatment lived an average of 2.5 years longer than untreated peers, highlighting the drug's potential to extend lifespan significantly .
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate lonafarnib’s mechanism as a farnesyltransferase inhibitor (FTI) in vitro?
- Methodological Answer : this compound’s inhibition of farnesyltransferase (FTase) is typically validated using Western blotting to detect non-farnesylated substrates like HDJ-2. For example, in HUVECs treated with this compound (0.2–10 μM), a dose-dependent increase in non-farnesylated HDJ-2 (upper band) and reduction in farnesylated HDJ-2 (lower band) confirm FTase inhibition . Matrigel-based capillary assembly assays further demonstrate functional effects, where this compound disrupts endothelial cell tube formation in a dose-dependent manner (e.g., 10 μM reduces cumulative capillary length by >50%) .
Q. How can researchers assess this compound’s pharmacokinetic (PK) parameters in preclinical models?
- Methodological Answer : Key PK parameters (Cmax, AUC, elimination half-life) are determined via non-compartmental analysis using plasma concentration-time data. For instance, in healthy subjects, this compound (100 mg twice daily) exhibits a mean half-life of 4–6 hours . Food effects are critical: a high-fat meal reduces Cmax by 55% and AUC by 29%, necessitating standardized dosing protocols . Tools like Pharsight® WinNonlin® software are used for PK modeling .
Q. What in vitro models are suitable for studying this compound’s anti-neovascularization effects?
- Methodological Answer : HUVECs plated on Matrigel and treated with this compound (0.2–10 μM) for 6 hours are a standard model. Capillary disruption is quantified via cumulative tube length measurements (e.g., 10 μM reduces length by >70% vs. control) . SRB assays or CellTiter Blue viability assays further validate dose-dependent inhibition of endothelial cell proliferation .
Advanced Research Questions
Q. How can researchers analyze synergistic interactions between this compound and chemotherapeutic agents (e.g., sunitinib or doxorubicin)?
- Methodological Answer : Synergy is quantified using the Chou-Talalay combination index (CI) method. For example:
- CI Equation : CI = (D)1/(Dx)1 + (D)2/(Dx)2, where Dx is the dose required for x% cell death.
- In renal cell carcinoma (786-O cells), this compound + sunitinib yields CI < 1 (synergistic), with enhanced DNA fragmentation at higher doses . CalcuSyn 2.0 software is recommended for dose-response curve modeling .
Q. What molecular pathways underlie this compound’s disruption of endothelial cell motility and proliferation?
- Methodological Answer : this compound suppresses MAPRE1 (microtubule-associated protein) expression and its interaction with FTβ, critical for cytoskeletal dynamics. GST pull-down assays in HUVECs co-transfected with GST-MAPRE1 and HA-FTβ show a 60–80% reduction in binding with 10 μM this compound . RNA-seq or phosphoproteomics can further identify downstream targets (e.g., Rho GTPases) .
Q. How should researchers design clinical trials to evaluate this compound’s long-term efficacy in Hutchinson-Gilford Progeria Syndrome (HGPS)?
- Methodological Answer : Retrospective survival analysis comparing treated vs. untreated cohorts (matched by age, sex, and genotype) is essential. In a study of 62 HGPS patients, this compound monotherapy (150 mg/m² twice daily) reduced mortality risk by 88% (HR = 0.12; 95% CI: 0.01–0.93) over 2.2 years . Endpoints include vascular stiffness (pulse-wave velocity), bone density (DEXA scans), and survival rates .
Q. Methodological Considerations
Q. How to address contradictions in this compound’s efficacy across cancer types?
- Answer : Discrepancies (e.g., activity in renal cell carcinoma vs. lack of response in NSCLC) may stem from tumor-specific Ras isoform dependencies (K-Ras vs. H-Ras). Researchers should perform isoform-specific siRNA knockdowns and correlate with FTase inhibition efficacy .
Q. What statistical methods are recommended for analyzing this compound’s clinical trial data?
Properties
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTURDWPRKSOA-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Br2ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172927 | |
Record name | Lonafarnib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
~3mg/ml | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies. | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
193275-84-2 | |
Record name | Lonafarnib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lonafarnib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lonafarnib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LONAFARNIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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